2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound with the molecular formula C19H18Cl2N2O3 and a molecular weight of 393.26 g/mol
Preparation Methods
The synthesis of 2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzoyl chloride with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2,5-dichloro-N-(4-methoxyphenyl)benzamide: This compound lacks the piperidinyl group, which may result in different chemical and biological properties.
2,5-dichloro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide: The acetamide derivative may exhibit different reactivity and biological activity compared to the benzamide derivative.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTVZFJCWDFNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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